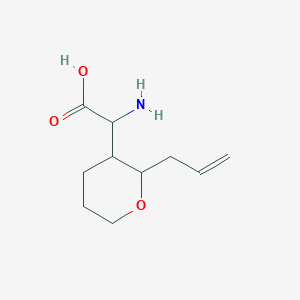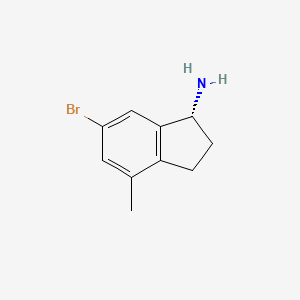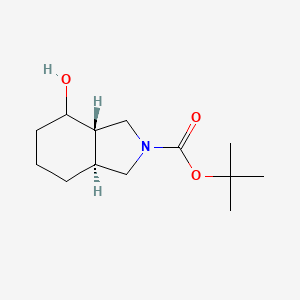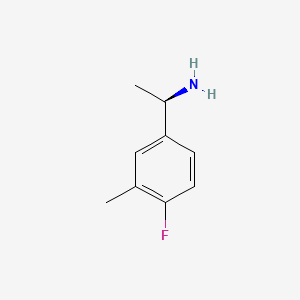
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process using an amine source like ammonia or methylamine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors for the amination step to enhance efficiency and yield.
Enzymatic Resolution: Employing enzymes for the chiral resolution to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry
The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-fluorophenyl)ethan-1-amine
- (1R)-1-(3-methylphenyl)ethan-1-amine
- (1R)-1-(4-chloro-3-methylphenyl)ethan-1-amine
Uniqueness
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the combined presence of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
JBEYNOQDGHMKQW-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)
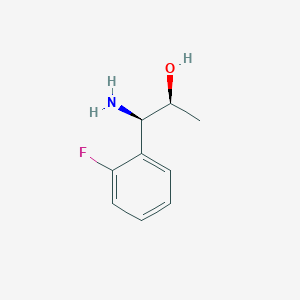

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
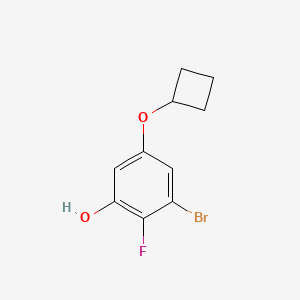

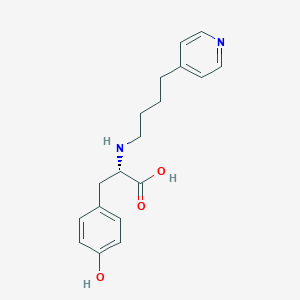

![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
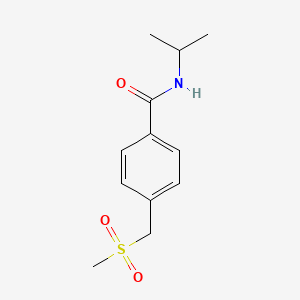
![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)
